molecular formula C21H19F2N3O2 B2524940 N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946216-51-9

N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2524940
CAS No.: 946216-51-9
M. Wt: 383.399
InChI Key: HVHUFKDZZNZNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C21H19F2N3O2 and its molecular weight is 383.399. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is involved in the synthesis of heterocyclic compounds, offering a platform for creating diverse chemical entities. For instance, the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives has been reported through reactions involving similar anilide structures. Such compounds have been synthesized and characterized, suggesting the potential of N-(3,4-difluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide as a precursor or intermediate in creating novel heterocycles with potential applications in medicinal chemistry and materials science (Hafiz, Ramiz, & Sarhan, 2011).

Antitumor Activities

Compounds with structural similarities to this compound have been evaluated for their antitumor activities. For example, research into 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has shown promising anticancer activities against human lung adenocarcinoma and gastric cancer cell lines (Liu, Zhao, & Lu, 2020).

Antimicrobial Evaluation

Another area of research involves the synthesis of new pyridine-based heterocycles incorporating a butanamide moiety for antimicrobial evaluation. Such studies demonstrate the utility of these compounds in generating materials with moderate antimicrobial activity, which could lead to the development of new antimicrobial agents (Darwish, Kheder, & Farag, 2010).

Synthetic Routes and Chemical Properties

Research also delves into the synthetic routes and chemical properties of compounds like this compound. The synthetic importance and versatility of related butanamide compounds in heterocyclic chemistry have been reviewed, highlighting methods for their preparation and their use as precursors for various heterocyclic compounds (Fadda, Abdel‐Galil, & Elattar, 2015).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c1-14-4-6-15(7-5-14)19-10-11-21(28)26(25-19)12-2-3-20(27)24-16-8-9-17(22)18(23)13-16/h4-11,13H,2-3,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHUFKDZZNZNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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